REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([O:12]C)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[NH2:15][NH2:16]>>[NH:15]([C:10](=[O:12])[CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[NH2:16] |f:1.2|
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Name
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|
Quantity
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8.54 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)NCC(=O)OC
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Name
|
|
Quantity
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4.4 mL
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Type
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reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction was heated
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Type
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TEMPERATURE
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Details
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under reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue partitioned between dichloromethane (100 mL) and water (100 mL)
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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CUSTOM
|
Details
|
the aqueous phase evaporated in vacuo to low volume
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Type
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EXTRACTION
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Details
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extracted with 5% methanol/dichloromethane (2×100 mL) The organic extracts
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C(CNC(OC(C)(C)C)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |